molecular formula C14H11IO B1311859 3-Iodo-4'-methylbenzophenone CAS No. 107622-31-1

3-Iodo-4'-methylbenzophenone

Cat. No.: B1311859
CAS No.: 107622-31-1
M. Wt: 322.14 g/mol
InChI Key: QILHVHXXKMPMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4’-methylbenzophenone is an organic compound with the molecular formula C14H11IO It is a derivative of benzophenone, where the phenyl ring is substituted with an iodine atom at the 3-position and a methyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4’-methylbenzophenone typically involves the iodination of 4’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of 3-Iodo-4’-methylbenzophenone may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4’-methylbenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-4’-methylbenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

    Biology: The compound can be used in the study of biological systems, where it may act as a probe or a precursor for biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Iodo-4’-methylbenzophenone depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-3’-methylbenzophenone: Similar structure but with different substitution pattern.

    3-Bromo-4’-methylbenzophenone: Bromine instead of iodine.

    3-Iodo-4’-ethylbenzophenone: Ethyl group instead of methyl.

Uniqueness

3-Iodo-4’-methylbenzophenone is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of iodine also makes it a valuable intermediate for further functionalization and derivatization.

Properties

IUPAC Name

(3-iodophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILHVHXXKMPMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441892
Record name 3-IODO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107622-31-1
Record name 3-IODO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-4'-methylbenzophenone
Reactant of Route 2
Reactant of Route 2
3-Iodo-4'-methylbenzophenone
Reactant of Route 3
Reactant of Route 3
3-Iodo-4'-methylbenzophenone
Reactant of Route 4
Reactant of Route 4
3-Iodo-4'-methylbenzophenone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Iodo-4'-methylbenzophenone
Reactant of Route 6
Reactant of Route 6
3-Iodo-4'-methylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.